molecular formula C21H23N5O2S B4618764 N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide

Cat. No.: B4618764
M. Wt: 409.5 g/mol
InChI Key: VGDSHMUERZBJHU-UHFFFAOYSA-N
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Description

N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.15724617 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Anticancer Applications

A study by Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including compounds related to the specified chemical structure, which exhibited significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. This research highlights the potential of these compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, to be developed into therapeutic agents due to their diverse biological activities and low gastric toxicity (Küçükgüzel et al., 2013).

Antimicrobial Applications

Bekhit et al. (2008) reported the synthesis and biological evaluation of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents. This study found that several compounds showed superior gastrointestinal safety profiles compared to indomethacin and exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, demonstrating the potential of these compounds in antimicrobial therapies (Bekhit et al., 2008).

Herbicidal Activity

Eussen et al. (1990) described N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with interesting herbicidal activity, particularly as post-emergence activity on dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, indicating their potential application in agriculture for weed control (Eussen et al., 1990).

Ethylene-Like Biological Activity

Oh et al. (2017) identified small molecules, including derivatives of the specified chemical structure, with ethylene-like biological activity in Arabidopsis seedlings. These compounds, such as EH-1 and its analogues, have shown promising activity in inducing a triple response in Arabidopsis, suggesting potential applications in plant biology and agriculture (Oh et al., 2017).

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-methylbenzimidazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-15-13-16(2)26(23-15)12-11-21-22-19-14-17(9-10-20(19)25(21)3)24-29(27,28)18-7-5-4-6-8-18/h4-10,13-14,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDSHMUERZBJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NC3=C(N2C)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide
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N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide
Reactant of Route 3
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N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.